Ethyl 3-nitrobenzenecarboximidate
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Overview
Description
Ethyl 3-nitrobenzenecarboximidate: is an organic compound with the molecular formula C9H10N2O3 It is a derivative of benzenecarboximidate, where the ethyl group is attached to the nitrogen atom and a nitro group is attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 3-nitrobenzenecarboximidate can be synthesized through the Pinner reaction, which involves the acid-catalyzed reaction of nitriles with alcohols. The general mechanism involves the formation of an imidate intermediate, which is then converted to the desired product .
Industrial Production Methods: In industrial settings, the synthesis of this compound typically involves the use of nitriles and alcohols under acidic conditions. The reaction is carried out in a controlled environment to ensure high yield and purity of the product. The process may involve multiple steps, including purification and crystallization, to obtain the final compound .
Chemical Reactions Analysis
Types of Reactions: Ethyl 3-nitrobenzenecarboximidate undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The nitro group on the benzene ring makes it susceptible to electrophilic aromatic substitution reactions, where an electrophile replaces a hydrogen atom on the benzene ring.
Hydrolysis: The imidate group can be hydrolyzed to form the corresponding ester and amine.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Common reagents include bromine or chlorine in the presence of a Lewis acid catalyst.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the imidate group.
Major Products Formed:
Electrophilic Aromatic Substitution: Substituted benzene derivatives.
Reduction: Amino derivatives of the original compound.
Hydrolysis: Corresponding ester and amine products.
Scientific Research Applications
Ethyl 3-nitrobenzenecarboximidate has several applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 3-nitrobenzenecarboximidate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The imidate group can also participate in nucleophilic substitution reactions, leading to the formation of various products .
Comparison with Similar Compounds
Methyl 3-nitrobenzenecarboximidate: Similar structure but with a methyl group instead of an ethyl group.
Ethyl 4-nitrobenzenecarboximidate: Similar structure but with the nitro group in the para position.
Ethyl 3-aminobenzenecarboximidate: Similar structure but with an amino group instead of a nitro group.
Uniqueness: The position of the nitro group on the benzene ring also influences its reactivity and interactions with other molecules .
Properties
IUPAC Name |
ethyl 3-nitrobenzenecarboximidate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O3/c1-2-14-9(10)7-4-3-5-8(6-7)11(12)13/h3-6,10H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQEHCRMPJGAFTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=N)C1=CC(=CC=C1)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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